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Abstract
CATPB, or (3S)-3-[[2-(3-chlorophenyl)acetyl]amino]-4-[4-(trifluoromethyl)phenyl]butanoic acid,

is a potent and selective antagonist of the free fatty acid receptor 2 (FFAR2), also known as

GPR43. This technical guide provides a comprehensive overview of the chemical structure,

physicochemical properties, and biological activity of CATPB. Detailed experimental protocols

for key assays and a visualization of its impact on cellular signaling pathways are included to

facilitate further research and drug development efforts centered on FFAR2 modulation.

Chemical Structure and Properties
CATPB is a synthetic, small-molecule antagonist of the human FFAR2. Its chemical identity

and key properties are summarized below.

Table 1: Chemical Identifiers for CATPB
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Identifier Value Source

IUPAC Name

(3S)-3-[[2-(3-

chlorophenyl)acetyl]amino]-4-

[4-

(trifluoromethyl)phenyl]butanoi

c acid

[1][2]

SMILES String
C1=CC(=CC(=C1)Cl)CC(=O)N

--INVALID-LINK--CC(=O)O
[1]

InChI Key
QOSIJVVNNGXEKE-

INIZCTEOSA-N
[1]

CAS Number 1322598-09-3 [1]

Molecular Formula C₁₉H₁₇ClF₃NO₃ [1]

Table 2: Physicochemical Properties of CATPB

Property Value Source

Molecular Weight 399.79 g/mol [1]

Solubility
Soluble to 100 mM in DMSO

and to 50 mM in ethanol.

Melting Point

Data not available in public

literature. This information is

typically found in the

manufacturer's Safety Data

Sheet (SDS).

Boiling Point

Data not available in public

literature. This information is

typically found in the

manufacturer's Safety Data

Sheet (SDS).

pKi 7.87 (for human FFAR2)
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Biological Activity and Mechanism of Action
CATPB functions as a selective antagonist of FFAR2, a G protein-coupled receptor (GPCR)

that is activated by short-chain fatty acids (SCFAs) produced by gut microbiota. FFAR2

activation by endogenous ligands like acetate and propionate can trigger multiple downstream

signaling cascades, including those mediated by Gαq and Gαi proteins, as well as β-arrestin

recruitment.

CATPB has been shown to act as an inverse agonist, meaning it can reduce the constitutive

(basal) activity of the FFAR2 receptor in the absence of an agonist. Its antagonistic properties

allow for the specific inhibition of SCFA-induced signaling, making it a valuable tool for

elucidating the physiological roles of FFAR2.

Signaling Pathways Modulated by CATPB
The binding of CATPB to FFAR2 inhibits the downstream signaling pathways typically activated

by agonists. This includes the inhibition of Gq-mediated calcium mobilization and Gi-mediated

inhibition of cAMP production. Furthermore, CATPB can block agonist-induced recruitment of

β-arrestin to the receptor.
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Figure 1. FFAR2 signaling and CATPB inhibition.

Experimental Protocols
The following are detailed protocols for key in vitro assays used to characterize the activity of

CATPB and other FFAR2 modulators.

cAMP Inhibition Assay (Gαi Signaling)
This protocol is designed to measure the ability of a compound to inhibit the production of

cyclic AMP (cAMP), a downstream effector of Gαi-coupled receptor activation.

Workflow Diagram:
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Figure 2. Workflow for cAMP inhibition assay.
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Methodology:

Cell Culture: Culture HEK293 cells stably expressing human FFAR2 in DMEM supplemented

with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).

Cell Seeding: Seed the cells into a white, clear-bottom 96-well plate at a density of 20,000

cells per well and incubate overnight at 37°C in a 5% CO₂ incubator.

Compound Preparation: Prepare a serial dilution of CATPB in assay buffer (e.g., HBSS with

20 mM HEPES). Also, prepare a stock solution of an FFAR2 agonist (e.g., propionate) and

forskolin.

Assay Procedure: a. Aspirate the culture medium from the wells. b. Add 50 µL of assay buffer

containing the desired concentration of CATPB or vehicle control to the respective wells.

Incubate for 15 minutes at room temperature. c. Add 50 µL of assay buffer containing the

FFAR2 agonist and forskolin (final concentration of ~10 µM) to all wells. d. Incubate for 30

minutes at room temperature. e. Lyse the cells and measure cAMP levels using a

commercial luminescent cAMP assay kit (e.g., cAMP-Glo™ Assay) according to the

manufacturer's instructions.

Data Analysis: Determine the IC₅₀ value of CATPB by fitting the concentration-response data

to a four-parameter logistic equation.

Intracellular Calcium Mobilization Assay (Gαq Signaling)
This assay measures changes in intracellular calcium concentration, a hallmark of Gαq-

coupled receptor activation.

Methodology:

Cell Preparation: Harvest FFAR2-expressing cells and resuspend them in assay buffer.

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

according to the manufacturer's protocol. This typically involves incubation for 30-60 minutes

at 37°C.

Cell Plating: Plate the dye-loaded cells into a black, clear-bottom 96-well plate.
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Compound Addition and Measurement: a. Place the plate in a fluorescence plate reader

equipped with an automated injection system (e.g., FLIPR). b. Record a baseline

fluorescence reading for each well. c. Inject a solution of CATPB or vehicle control, followed

by an injection of an FFAR2 agonist. d. Continuously measure the fluorescence intensity for

several minutes to capture the calcium transient.

Data Analysis: Quantify the agonist-induced calcium response (e.g., peak fluorescence

intensity) and determine the inhibitory effect of CATPB.

β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated FFAR2 receptor, a key event

in receptor desensitization and signaling.

Workflow Diagram:
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Figure 3. Workflow for β-arrestin recruitment assay.

Methodology:

Cell Line: Use a cell line engineered for β-arrestin recruitment assays, such as the Tango™

GPCR Assay platform, which utilizes a protease-tagged β-arrestin and a GPCR fused to a

transcription factor.
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Assay Procedure: a. Plate the cells in a suitable microplate. b. Add CATPB or vehicle,

followed by the FFAR2 agonist. c. Incubate for the time recommended by the assay

manufacturer (typically several hours) to allow for reporter gene expression. d. Add the

detection substrate for the reporter enzyme (e.g., β-lactamase or luciferase). e. Measure the

resulting signal (fluorescence or luminescence) using a plate reader.

Data Analysis: Analyze the data to determine the extent to which CATPB inhibits agonist-

induced β-arrestin recruitment.

Conclusion
CATPB is a well-characterized and selective antagonist of FFAR2. Its ability to potently inhibit

the multiple signaling pathways activated by this receptor makes it an invaluable research tool

for studying the physiological and pathological roles of FFAR2. The information and protocols

provided in this guide are intended to support the scientific community in further exploring the

therapeutic potential of targeting the FFAR2 receptor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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